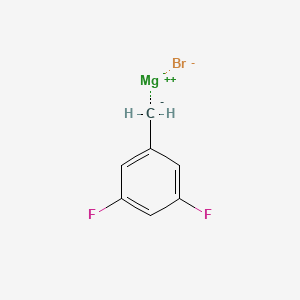

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution of 3,5-Difluorobenzylmagnesium bromide in 2-Methyltetrahydrofuran, which is a green alternative to Tetrahydrofuran. It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluorobenzylmagnesium bromide involves the reaction of 3,5-Difluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: The reaction is usually performed at room temperature or slightly elevated temperatures.

Solvent: 2-Methyltetrahydrofuran is used as the solvent due to its ability to produce clean water phase splits without forming emulsions

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Large-scale reactors: Equipped with temperature control and inert gas systems.

Purification: The product is purified to remove any unreacted starting materials and by-products.

Storage: The final product is stored under nitrogen to prevent degradation

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Halides: Organic halides are used in substitution and coupling reactions.

Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Organic Compounds: Result from substitution reactions.

Coupled Products: Formed from coupling reactions with organic halides

Scientific Research Applications

Preparation Methods

Synthetic Routes:

The synthesis of DFBMB involves the reaction of 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF). The reaction is typically conducted under inert conditions to prevent moisture interference.

- Temperature: Room temperature or slightly elevated.

- Solvent: 2-MeTHF is preferred for its efficacy in producing clean phase splits without emulsions, making it a greener alternative to traditional solvents like THF .

Industrial Production:

In industrial settings, DFBMB is produced in large-scale reactors equipped with temperature control and inert gas systems. The final product undergoes purification to remove unreacted materials and is stored under nitrogen to prevent degradation.

Chemical Reactions Involving DFBMB

DFBMB participates in several key types of reactions:

- Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to yield alcohols.

- Substitution Reactions: Can replace halides in organic molecules.

- Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

| Reaction Type | Common Reactants | Conditions |

|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | Inert atmosphere |

| Substitution | Organic Halides | Inert atmosphere |

| Coupling | Organic Halides | Inert atmosphere |

Scientific Research Applications

DFBMB has a wide range of applications across various fields:

- Organic Synthesis: It is crucial for synthesizing complex organic molecules, particularly in the pharmaceutical industry.

- Pharmaceutical Research: DFBMB is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Material Science: Utilized in developing advanced materials with tailored properties.

- Chemical Biology: Applied for modifying biomolecules to study biological processes .

Case Studies and Research Findings

-

Synthesis of Spiro[indole-3,5′-isoxazoles]:

Research has demonstrated that DFBMB can effectively facilitate the construction of spiro[indole-3,5′-isoxazoles], which are significant due to their potential therapeutic applications in medicinal chemistry. This highlights DFBMB's role in synthesizing biologically relevant compounds. -

Nucleophilic Addition Reactions:

Studies have shown that DFBMB's reactivity enables it to perform nucleophilic additions that lead to alcohol formation from carbonyl compounds. This reaction pathway showcases its importance in synthetic routes yielding biologically active molecules .

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to form new carbon-carbon bonds efficiently .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluorophenylmagnesium bromide

- 3,5-Difluorobenzylmagnesium chloride

- 3,5-Difluorobenzylmagnesium iodide

Uniqueness

3,5-Difluorobenzylmagnesium bromide is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The use of 2-Methyltetrahydrofuran as a solvent also provides environmental benefits and improved reaction conditions compared to traditional solvents like Tetrahydrofuran .

Biological Activity

3,5-Difluorobenzylmagnesium bromide (DFBMB) is a Grignard reagent primarily utilized in organic synthesis for forming carbon-carbon bonds. Its molecular formula is C₇H₅BrF₂Mg, and it is prepared by reacting 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF) under inert conditions. This compound's biological activity is not directly established as it is mainly a laboratory reagent; however, its reactivity can influence biochemical pathways when involved in synthetic routes.

Target of Action

As a Grignard reagent, DFBMB acts as a strong nucleophile and base. It participates in various reactions, including nucleophilic addition to carbonyl compounds and substitution reactions with halides.

Mode of Action

The compound's reactivity allows it to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules that may have biological relevance. The specific biological effects depend on the reaction conditions and the nature of reactants involved.

Chemical Reactions Involving DFBMB

DFBMB undergoes several types of chemical reactions:

- Nucleophilic Addition : Reacts with carbonyl compounds to yield alcohols.

- Substitution Reactions : Can replace halides in organic molecules.

- Coupling Reactions : Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

| Reaction Type | Common Reactants | Conditions |

|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | Inert atmosphere |

| Substitution | Organic Halides | Inert atmosphere |

| Coupling | Organic Halides | Inert atmosphere |

Applications in Scientific Research

DFBMB is employed across various fields:

- Organic Synthesis : Used for synthesizing complex organic molecules.

- Pharmaceutical Research : Important for creating pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science : Utilized in the preparation of advanced materials.

- Chemical Biology : Applied for modifying biomolecules to study biological processes .

Case Studies and Research Findings

Research has demonstrated the utility of DFBMB in synthesizing biologically relevant compounds. For instance, studies involving Grignard reagents have shown their effectiveness in constructing spiro[indole-3,5′-isoxazoles], which are significant in medicinal chemistry due to their potential therapeutic applications .

In another study, the reactivity of DFBMB was highlighted through its ability to facilitate nucleophilic additions that lead to the formation of alcohols from carbonyl compounds, showcasing its role in synthetic pathways that may yield biologically active molecules .

Safety and Handling

Due to its sensitivity to air and moisture, DFBMB must be handled under inert conditions (e.g., nitrogen or argon atmosphere). Proper laboratory practices are essential to prevent degradation or unwanted reactions.

Properties

IUPAC Name |

magnesium;1,3-difluoro-5-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXANYLHEOPEGM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.